molecular formula C25H21N3O5S2 B2658534 4-(N,N-diallylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 394227-89-5

4-(N,N-diallylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Cat. No. B2658534
CAS RN: 394227-89-5
M. Wt: 507.58
InChI Key: FEVHJKUPJKPRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-diallylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide, also known as DASB, is a compound that has garnered much attention in scientific research due to its potential therapeutic applications. DASB is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Scientific Research Applications

Synthesis and Characterization
The compound of interest is part of a broader category of chromone–thiazole hybrids, synthesized from chromone-2-carboxylic acid via amidation methods. These hybrids are designed as potential ligands for human adenosine receptors, with their structure established through NMR, MS spectroscopy, and X-ray crystallography. Such compounds have been explored for their biological activities, including antimicrobial, antiviral, and antifungal properties, as well as their interaction with adenosine receptors which play a crucial role in various physiological processes (Cagide, Borges, Gomes, & Low, 2015).

Antimicrobial Activity
A study on a variety of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds synthesized under microwave irradiation showed significant antibacterial and antifungal activities. These findings indicate that compounds within this category could serve as a basis for developing new antimicrobial agents (Raval, Naik, & Desai, 2012).

Cytotoxic Activity
Utilizing ultrasound irradiation, a novel series of thiazole derivatives bearing a coumarin nucleus were synthesized, demonstrating potent cytotoxic activity against human keratinocytes (HaCaT cells). This suggests their potential application in cancer research or as components in dermatological treatments (Gomha & Khalil, 2012).

Chemical Synthesis Techniques
Electrochemical C–H thiolation techniques have been developed to synthesize benzothiazoles and thiazolopyridines, which are prevalent in pharmaceuticals and organic materials. This metal- and reagent-free method highlights an environmentally friendly approach to producing such compounds, further expanding the synthetic toolkit available for chemists working with thiazole derivatives (Qian, Li, Song, & Xu, 2017).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5S2/c1-3-13-28(14-4-2)35(31,32)19-11-9-17(10-12-19)23(29)27-25-26-21(16-34-25)20-15-18-7-5-6-8-22(18)33-24(20)30/h3-12,15-16H,1-2,13-14H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVHJKUPJKPRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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